molecular formula C6H2ClN4NaO2 B1446175 Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate CAS No. 1630906-50-1

Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Cat. No. B1446175
M. Wt: 220.55 g/mol
InChI Key: WNMOGTVHNVQMSJ-UHFFFAOYSA-M
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Description

Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a heterocyclic organic compound . It has a molecular formula of C6H4ClN4NaO2 and a molecular weight of 222.56 .


Synthesis Analysis

The synthesis of Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate and similar compounds often involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This reaction can lead to the formation of two regioisomers .


Molecular Structure Analysis

The molecular structure of Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is defined by its InChI code: InChI=1S/C6H3ClN4O2.Na/c7-3-1-2-4-8-9-5 (6 (12)13)11 (4)10-3;/h1-2H, (H,12,13);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate has a boiling point of 202-210°C . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Characterization

Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate and its derivatives have been the focus of extensive research due to their considerable biological properties. The synthesis and crystal structure characterization of such compounds have been explored to understand their potential applications in medicinal chemistry. For instance, the derivatives 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and 6-chloro-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have shown anti-tumor and anti-inflammatory activities. These compounds were synthesized and characterized using NMR, IR, mass spectral studies, and single crystal X-ray diffraction techniques. Density Functional Theory (DFT) calculations were performed to compare theoretical and experimental results, providing insights into HOMO-LUMO energy levels, energy gap, and other quantum chemical parameters, facilitating the understanding of their biological activities (Sallam et al., 2021).

Cytotoxic Activities

Another significant area of research is the evaluation of cytotoxic activities of sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate derivatives against various cancer cell lines. A series of such derivatives were synthesized and tested for their in vitro cytotoxic activities against Acute Lymphoblastic Leukemia (ALL) cell lines and a human breast adenocarcinoma cell line (MCF-7). Among them, certain compounds exhibited potent cytotoxic activity, suggesting their potential as promising leads for the development of new anticancer agents. These findings were supported by apoptosis assays, which indicated the induction of apoptosis via caspase 3/7 activation, highlighting the therapeutic potential of these compounds (Mamta et al., 2019).

Molecular Packing and Interaction Studies

The study of molecular packing and intermolecular interactions in sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate derivatives provides valuable information on the stability and behavior of these compounds in different environments. Through Hirshfeld surface analysis and the construction of energy frameworks, researchers can identify the dominant interaction energies involved in the molecular packing strength. This analysis is crucial for understanding the compound's properties and optimizing its biological activity and stability (Sallam et al., 2021).

Future Directions

The future directions for research on Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate and similar compounds could involve further exploration of their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . This could aid in the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

sodium;6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2.Na/c7-3-1-2-4-8-9-5(6(12)13)11(4)10-3;/h1-2H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMOGTVHNVQMSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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